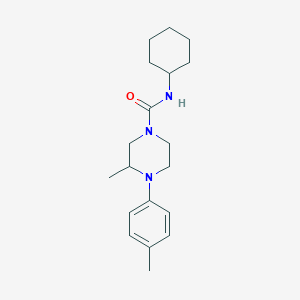![molecular formula C15H22N2O3 B5425474 N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5425474.png)
N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAK-659 has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of B-cells.
Mechanism of Action
N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea inhibits B-cell receptor signaling by targeting Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to the induction of apoptosis in B-cells. This compound has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell receptor signaling.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cells and inhibit the growth and survival of B-cell malignancies. In preclinical studies, this compound has demonstrated significant antitumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. This compound has also been shown to inhibit the production of cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of B-cell malignancies.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has several advantages for lab experiments, including its high potency and selectivity for BTK and its ability to induce apoptosis in B-cells. However, this compound has limitations, such as its poor solubility in water and its potential for off-target effects on other kinases.
Future Directions
For the development of N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea include the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies. Other potential future directions include the development of combination therapies with other targeted agents and the exploration of its potential for the treatment of other diseases, such as autoimmune disorders.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 1-(tetrahydro-2-furanyl)ethylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified using chromatography techniques to obtain pure this compound.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been extensively studied for its potential as a therapeutic agent for B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. In preclinical studies, this compound has demonstrated significant antitumor activity in various B-cell malignancies.
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10-6-7-14(19-3)12(9-10)17-15(18)16-11(2)13-5-4-8-20-13/h6-7,9,11,13H,4-5,8H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGGITDSHXMLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5425393.png)


![4-methyl-7-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5425408.png)

![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 3-[3-methoxy-4-(pentyloxy)phenyl]acrylate](/img/structure/B5425440.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5425448.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2'-methoxy-4-biphenylcarboxamide](/img/structure/B5425455.png)
![3-chloro-5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5425462.png)

![4-[(methylsulfonyl)amino]-N-propylbenzenesulfonamide](/img/structure/B5425484.png)

![2-{[(3-endo)-3-(4-fluoro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-8-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5425496.png)
![9-[2,3-dihydro-1H-indol-1-yl(oxo)acetyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5425504.png)